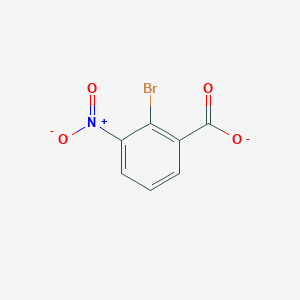

2-Bromo-3-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H3BrNO4- |

|---|---|

Molecular Weight |

245.01 g/mol |

IUPAC Name |

2-bromo-3-nitrobenzoate |

InChI |

InChI=1S/C7H4BrNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11)/p-1 |

InChI Key |

WTDJEGSXLFHZPY-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-3-nitrobenzoate Derivatives: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides an in-depth exploration of 2-bromo-3-nitrobenzoic acid and its corresponding methyl and ethyl esters. These compounds serve as pivotal intermediates in modern organic synthesis, particularly in the development of targeted therapeutics. This document offers a detailed examination of their synthesis, physicochemical properties, and significant applications, with a focus on providing practical, field-proven insights for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of 2-Bromo-3-nitrobenzoates

2-Bromo-3-nitrobenzoic acid and its esters are highly functionalized aromatic compounds that serve as versatile building blocks in synthetic chemistry.[1] The strategic placement of a carboxylic acid (or ester), a bromine atom, and a nitro group on the benzene ring offers a rich platform for a variety of chemical transformations. The interplay of the directing effects of these substituents—the meta-directing carboxyl and nitro groups and the ortho-, para-directing bromo group—allows for controlled and regioselective modifications.

The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.[1] The nitro group can be readily reduced to an amine, providing a key functional handle for further derivatization, or it can be utilized for its electron-withdrawing properties to influence the reactivity of the aromatic ring. The carboxylic acid or ester group offers a site for forming amides, esters, and other derivatives. This trifecta of reactive sites makes these compounds highly valuable starting materials for the synthesis of complex molecules, most notably heterocyclic structures with significant biological activity.[1]

Physicochemical and Spectroscopic Data

A precise understanding of the physical and chemical properties of these intermediates is crucial for their effective use in synthesis. The key data for 2-bromo-3-nitrobenzoic acid and its methyl and ethyl esters are summarized below.

| Property | 2-Bromo-3-nitrobenzoic Acid | Methyl 2-Bromo-3-nitrobenzoate | Ethyl this compound |

| CAS Number | 573-54-6[2] | 5337-09-7[3] | 31706-23-7[4] |

| Molecular Formula | C₇H₄BrNO₄[2] | C₈H₆BrNO₄[3] | C₉H₈BrNO₄[4] |

| Molecular Weight | 246.01 g/mol [2] | 260.04 g/mol [3] | 274.07 g/mol [4] |

| Appearance | Light yellow to yellow crystalline solid/powder[5] | Brown or yellow solid | Light yellow crystalline powder |

| Melting Point | 184-186 °C[5] | Not available | Not available |

Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of these compounds. Below are the expected spectroscopic data based on their structures.

2-Bromo-3-nitrobenzoic Acid:

-

¹H NMR (DMSO-d₆): The spectrum is expected to show three aromatic protons with complex splitting patterns characteristic of a 1,2,3-trisubstituted benzene ring, and a broad singlet for the carboxylic acid proton at approximately 13-14 ppm.

-

¹³C NMR (DMSO-d₆): The spectrum should display signals for the seven carbon atoms: one for the carboxylic carbon (~165 ppm), and six for the aromatic carbons, including those bearing the bromo and nitro groups.

-

FTIR (KBr, cm⁻¹): Key absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300), the C=O stretch of the carboxylic acid (~1700), asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350), and the C-Br stretch (in the fingerprint region).[2]

Methyl this compound:

-

¹H NMR (CDCl₃): The spectrum will show a singlet for the methyl ester protons around 3.9 ppm and three aromatic protons between 7.0 and 8.5 ppm.[6]

-

¹³C NMR (CDCl₃): Expected signals include the methyl carbon (~53 ppm), the ester carbonyl carbon (~164 ppm), and six distinct aromatic carbon signals.[3]

-

FTIR (KBr, cm⁻¹): Characteristic peaks include the C=O stretch of the ester (~1730), asymmetric and symmetric N-O stretches (~1530 and ~1350), and C-O stretches (~1250).[3]

Ethyl this compound:

-

¹H NMR (CDCl₃): The spectrum will feature a triplet for the methyl protons of the ethyl group (~1.4 ppm), a quartet for the methylene protons (~4.4 ppm), and three aromatic protons.[7]

-

¹³C NMR (CDCl₃): The spectrum will show signals for the methyl carbon (~14 ppm), the methylene carbon (~62 ppm), the ester carbonyl carbon (~164 ppm), and the six aromatic carbons.[7]

-

FTIR (KBr, cm⁻¹): Similar to the methyl ester, with characteristic peaks for the C=O stretch (~1730), N-O stretches (~1530 and ~1350), and C-O stretches.[4]

Synthesis Protocols and Mechanistic Insights

The synthesis of 2-bromo-3-nitrobenzoic acid and its esters requires careful control of reaction conditions to achieve the desired regioselectivity and yield.

Synthesis of 2-Bromo-3-nitrobenzoic Acid

A logical and commonly employed synthetic route starts from benzoic acid and proceeds through a two-step electrophilic aromatic substitution sequence: bromination followed by nitration.[5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Bromo-3-nitrobenzoic acid | C7H4BrNO4 | CID 68452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl this compound | C8H6BrNO4 | CID 79263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl this compound | C9H8BrNO4 | CID 3731400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

The Vicinal Trisubstituted Scaffold: 2-Bromo-3-nitrobenzoate

[1]

Molecular Architecture & Structural Dynamics

2-Bromo-3-nitrobenzoate represents a classic case of the "vicinal effect" in aromatic chemistry. Its 1,2,3-trisubstitution pattern creates a highly congested steric environment that dictates both its ground-state geometry and its reactivity profile.

The Buttressing Effect

In a standard benzene system, substituents can rotate to maximize conjugation. However, in this compound, the central bromine atom acts as a steric wedge between the carboxylate (C1) and the nitro group (C3).

-

Steric Inhibition of Resonance: The bulky bromine atom forces the adjacent nitro and carboxylate groups to twist out of the plane of the benzene ring. This deconjugation raises the ground state energy, making the system reactive toward nucleophilic attack (via relief of steric strain) but resistant to electrophilic aromatic substitution.

-

Electronic Vectors: The molecule possesses two strong electron-withdrawing groups (EWG): the nitro group (

) and the carboxylate (

Structural Visualization

The following diagram illustrates the steric clash and electronic vectors defining the molecule's reactivity.

Figure 1: Structural dynamics of this compound showing the 'buttressing effect' where the central bromine forces adjacent groups out of planarity.

Synthetic Logic: The "Expert" Route vs. The "Naive" Route

A common pitfall in synthesizing this scaffold is assuming that direct nitration of 2-bromobenzoic acid will yield the 3-nitro isomer.

-

The Naive Route (Flawed): Nitration of 2-bromobenzoic acid.[1]

-

Mechanism:[1][2] The carboxyl group directs meta (to position 3), but the bromine directs ortho/para (to positions 3 and 5). However, steric hindrance at C3 (sandwiched between Br and COOH) overwhelmingly favors nitration at C5 .

-

Result: Major product is 2-bromo-5-nitrobenzoic acid, not the desired 2-bromo-3-nitro isomer.

-

-

The Expert Route (Validated): Oxidation of 2-bromo-3-nitrotoluene.

Synthesis Workflow

The following pathway maps the optimal route to the methyl ester (benzoate) form, avoiding regioselectivity errors.

Figure 2: The regioselective synthesis pathway starting from nitrotoluene to avoid isomer contamination.

Experimental Protocol: Synthesis of Methyl this compound

This protocol describes the conversion of the acid to the ester, a critical intermediate for drug development (e.g., Lenalidomide analogues).[4]

Objective: Quantitative conversion of 2-bromo-3-nitrobenzoic acid to its methyl ester. Scale: 10 mmol (approx. 2.46 g starting material).

Materials & Reagents

| Reagent | Role | Equiv. | Amount |

| 2-Bromo-3-nitrobenzoic acid | Substrate | 1.0 | 2.46 g |

| Methanol (Anhydrous) | Solvent/Reagent | Excess | 25 mL |

| Sulfuric Acid ( | Catalyst | 0.5 | ~0.3 mL |

| Sodium Bicarbonate ( | Quench | N/A | Sat. Soln. |

Step-by-Step Methodology

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a drying tube (calcium chloride) to exclude atmospheric moisture.

-

Dissolution: Charge the RBF with 2-bromo-3-nitrobenzoic acid (2.46 g) and methanol (25 mL). Stir until a suspension forms.

-

Catalysis: Add concentrated

(0.3 mL) dropwise. Caution: Exothermic. -

Reflux: Heat the mixture to reflux (65°C) for 12–16 hours.

-

Self-Validation Point: Monitor via TLC (30% EtOAc/Hexane). The starting acid (

, streaking) should disappear, replaced by the less polar ester (

-

-

Workup:

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Result: The product typically solidifies as a pale yellow solid (Yield: >90%).

Translational Utility: Drug Discovery Applications

The this compound scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for bicyclic heterocycles.

Case Study: Lenalidomide Synthesis

The most prominent application is in the synthesis of Lenalidomide (Revlimid), an immunomodulatory drug. The scaffold undergoes bromination at the methyl group (if starting from the toluene ester) or coupling reactions.

-

Reduction/Cyclization: The nitro group is reduced to an amine (

), which then attacks the pendant ester or a coupled glutamine derivative to form the quinazolinone or isoindolinone core. -

Suzuki-Miyaura Coupling: The C2-Bromine allows for palladium-catalyzed cross-coupling to introduce aryl or heteroaryl diversity elements.

Reactivity Profile Data

| Reaction Type | Target Functional Group | Reagent System | Application |

| Nitro Reduction | C3-Amine ( | Precursor to indoles/isoindolinones | |

| Nucleophilic Subst. | C2-Ether/Amine | Displacement of Br (activated by o-Nitro) | |

| Suzuki Coupling | C2-Biaryl | Scaffold extension |

References

-

BenchChem. (2025).[1][2][6][7][8] Application Notes and Protocols: Synthesis of 2-Bromo-3-nitrobenzoic Acid. Retrieved from

-

ChemicalBook. (2025).[4][2] Methyl 2-bromomethyl-3-nitrobenzoate: Properties and Synthesis. Retrieved from

-

PubChem. (2025).[9][10] Compound Summary: Methyl this compound (CID 79263).[10][11] National Library of Medicine. Retrieved from

-

Google Patents. (2019). Process for synthesis of lenalidomide (US10392364B2). Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. quora.com [quora.com]

- 4. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]

- 5. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Bromo-3-nitrobenzoic acid | C7H4BrNO4 | CID 68452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl this compound | C8H6BrNO4 | CID 79263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-3-nitrobenzoates

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-bromo-3-nitrobenzoates, focusing on the methyl and ethyl esters. In the absence of extensive publicly available experimental spectra for these specific compounds, this document synthesizes data from the parent compound, 2-bromo-3-nitrobenzoic acid, and related molecules to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of these important chemical intermediates.

Introduction: The Importance of Spectroscopic Analysis

In the realm of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are fundamental tools for elucidating molecular structure and purity. 2-Bromo-3-nitrobenzoates are valuable intermediates in organic synthesis, and a precise understanding of their spectroscopic signatures is crucial for reaction monitoring, quality control, and regulatory compliance. This guide provides a foundational understanding of the expected spectroscopic data for methyl and ethyl 2-bromo-3-nitrobenzoate and outlines the methodologies for their empirical acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum provide detailed information about the electronic environment and connectivity of the protons. ¹³C NMR provides information on the carbon backbone of the molecule.

Predicted ¹H NMR Spectra

The predicted ¹H NMR spectra of methyl and ethyl this compound are based on the analysis of substituent effects on the benzene ring. The electron-withdrawing nature of the bromo and nitro groups, along with the ester functionality, significantly influences the chemical shifts of the aromatic protons.

| Compound | Predicted Chemical Shifts (ppm) | Splitting Pattern | Integration |

| Methyl this compound | |||

| Aromatic-H | 7.5 - 8.5 | Multiplet | 3H |

| Methyl-H | ~3.9 | Singlet | 3H |

| Ethyl this compound | |||

| Aromatic-H | 7.5 - 8.5 | Multiplet | 3H |

| Methylene-H | ~4.4 | Quartet | 2H |

| Methyl-H | ~1.4 | Triplet | 3H |

Rationale for Predictions: The aromatic protons are expected to be in the downfield region due to the deshielding effects of the electronegative bromo and nitro groups. The protons of the ester alkyl group will have characteristic chemical shifts and multiplicities. For instance, the methylene protons of the ethyl group in ethyl this compound are expected to appear as a quartet due to coupling with the adjacent methyl protons, which in turn will appear as a triplet.

Predicted ¹³C NMR Spectra

The predicted ¹³C NMR spectra will show distinct signals for each unique carbon atom in the molecule.

| Compound | Predicted Chemical Shifts (ppm) |

| Methyl this compound | |

| Carbonyl-C | ~165 |

| Aromatic-C | 120 - 150 |

| Methyl-C | ~53 |

| Ethyl this compound | |

| Carbonyl-C | ~164 |

| Aromatic-C | 120 - 150 |

| Methylene-C | ~62 |

| Methyl-C | ~14 |

Rationale for Predictions: The carbonyl carbon of the ester is expected to be the most downfield signal. The aromatic carbons will have a range of chemical shifts influenced by the attached substituents. The carbons of the alkyl ester group will be in the upfield region.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Spectral Width: 16 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30)

-

Spectral Width: 240 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Visualizing NMR Splitting Patterns

Caption: J-coupling in the ethyl group of ethyl this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of 2-bromo-3-nitrobenzoates is expected to show characteristic absorption bands for the ester, nitro, and aromatic functionalities. The data for the parent compound, 2-bromo-3-nitrobenzoic acid, can be used as a reference.[1]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | 1720 - 1740 | Strong |

| NO₂ (Asymmetric Stretch) | 1520 - 1560 | Strong |

| NO₂ (Symmetric Stretch) | 1340 - 1380 | Strong |

| C-O (Ester) | 1100 - 1300 | Strong |

| C-Br | 500 - 600 | Medium |

| Aromatic C-H | 3000 - 3100 | Medium |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

Rationale for Predictions: The strong carbonyl stretch of the ester is a key diagnostic peak. The two strong absorptions for the nitro group are also characteristic. The C-Br stretch appears in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and simple method for obtaining IR spectra of solid and liquid samples.

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectra

For methyl this compound (MW: 260.04 g/mol ) and ethyl this compound (MW: 274.07 g/mol ), the molecular ion peak (M⁺) is expected to be observed. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be present due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Expected Fragmentation Pattern:

-

Loss of the alkoxy group (-OCH₃ or -OCH₂CH₃) from the ester.

-

Loss of the nitro group (-NO₂).

-

Loss of the bromo group (-Br).

-

Fragmentation of the aromatic ring.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, providing a detailed fragmentation pattern.

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile samples.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

Visualizing a Potential Fragmentation Pathway

Caption: Simplified fragmentation of this compound in EI-MS.

Conclusion

The spectroscopic characterization of 2-bromo-3-nitrobenzoates relies on a combined interpretation of NMR, IR, and Mass Spectrometry data. While experimental data for the specific methyl and ethyl esters are not widely available, this guide provides a robust framework for predicting, acquiring, and interpreting their spectra. The predicted data, based on the analysis of the parent acid and related compounds, serves as a valuable reference for researchers. The detailed experimental protocols provided herein offer a standardized approach to obtaining high-quality spectroscopic data, ensuring the accurate structural elucidation and quality assessment of these important synthetic intermediates.

References

- BenchChem. (2025). Spectroscopic Data for 2-Bromo-3-nitrobenzoic Acid: A Technical Guide.

-

PubChem. (2024). 2-Bromo-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (2024). Methyl this compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (2021). Ethyl 2-nitrobenzoate. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Reactivity of the bromine atom in 2-Bromo-3-nitrobenzoate

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-3-nitrobenzoate

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the bromine atom in this compound and its derivatives. This molecule serves as a versatile intermediate in the synthesis of pharmaceuticals and complex organic structures, primarily due to the unique electronic environment created by the interplay of the bromo, nitro, and carboxylate functionalities.[1][2][3] This document will explore the underlying principles governing its reactivity, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed mechanistic insights, field-proven experimental protocols, and troubleshooting strategies are provided for researchers, scientists, and drug development professionals to effectively utilize this important building block.

Introduction: The Unique Electronic Landscape of this compound

The reactivity of the bromine atom in this compound is dictated by the electronic and steric influences of the adjacent nitro (-NO₂) and carboxylate (-COOH or -COOR) groups. The aromatic ring is significantly electron-deficient due to the potent electron-withdrawing nature of both the nitro and carboxyl groups, which function through both inductive and resonance effects.[4][5] This deactivation of the ring towards electrophilic substitution conversely activates it for nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon.[6][7]

The key features influencing the reactivity are:

-

Strong Electron Withdrawal: The nitro group, positioned ortho to the bromine, and the carboxylate group, positioned meta, synergistically reduce the electron density of the aromatic ring. This makes the carbon atom attached to the bromine highly electrophilic and susceptible to nucleophilic attack.[4][5][6]

-

Good Leaving Group: The bromide ion is an excellent leaving group, facilitating its displacement in substitution reactions.[6]

-

Steric Hindrance: The bromine atom is sterically hindered by the flanking nitro and carboxylate groups. This can pose a challenge in certain reactions, particularly palladium-catalyzed cross-couplings, often necessitating carefully selected ligands and reaction conditions to achieve high yields.[8]

-

The Ortho Effect: The presence of the ortho nitro group influences the acidity of the carboxylic acid. Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, a phenomenon known as the "ortho effect."[9][10][11][12] This increased acidity is often attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, inhibiting resonance with the ring and thus stabilizing the carboxylate anion.[9][11]

Synthesis of this compound

A common synthetic route to 2-Bromo-3-nitrobenzoic acid involves a two-step process starting from benzoic acid: bromination followed by nitration.[1] The regioselectivity of the nitration step is a critical consideration due to the competing directing effects of the carboxyl and bromo substituents.[1][13]

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 2-Bromo-3-nitrobenzoic acid.

Experimental Protocol: Nitration of 2-Bromobenzoic Acid

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring.

-

Dissolution of Starting Material: In a separate beaker, dissolve 2-bromobenzoic acid in a minimal amount of concentrated sulfuric acid. Cool this mixture to below 5 °C in an ice bath.

-

Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-bromobenzoic acid. It is crucial to maintain the reaction temperature below 10-15 °C to minimize the formation of dinitrated byproducts.[1][13]

-

Work-up: After the addition is complete, allow the reaction to stir for a designated time (monitoring by TLC is recommended). Pour the reaction mixture over crushed ice, which will cause the product to precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent to purify the desired 2-Bromo-3-nitrobenzoic acid isomer from other isomers, such as 2-Bromo-5-nitrobenzoic acid, which is often the major product.[13]

Key Reactions Involving the Bromine Atom

The activated bromine atom in this compound is a versatile handle for a variety of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient aromatic ring makes this compound an excellent substrate for SNAr reactions.[6] This reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][14] The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing nitro and carboxyl groups.[6]

-

Elimination of the Leaving Group: Aromaticity is restored by the elimination of the bromide ion, yielding the substituted product.[6]

Caption: Generalized mechanism for SNAr on this compound.

This protocol provides a general method for the substitution of the bromine atom with a sulfur nucleophile.

-

Thiolate Formation: In a round-bottom flask, dissolve sodium thiomethoxide (1.1 equivalents) in a suitable solvent like DMF or DMSO.

-

Reaction: Add 2-Bromo-3-nitrobenzoic acid (1.0 equivalent) to the solution.

-

Heating and Monitoring: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the progress of the reaction by TLC or HPLC.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product.[6]

-

Purification: Collect the solid by filtration, wash with water, and recrystallize or purify by column chromatography to obtain the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the steric hindrance around the bromine atom in this compound can be a challenge, these reactions are feasible with appropriate catalyst and ligand selection.[8] It is often advisable to protect the carboxylic acid, for instance as a methyl ester, to prevent side reactions and potential catalyst inhibition.[2][8][15]

The Suzuki-Miyaura coupling is used to form C-C bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[8][16][17]

Caption: Key components in a Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki Coupling

-

Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos), and the base (e.g., K₃PO₄, 2.0 equivalents).[8]

-

Reagent Addition: Add methyl this compound (1.0 equivalent) and the desired arylboronic acid (1.2-1.5 equivalents).[8]

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

-

Reaction: Heat the mixture (typically 80-120 °C) with stirring for 2-24 hours, monitoring by TLC or GC-MS.[18]

-

Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layers are then combined, dried, and concentrated.

-

Purification: Purify the crude product by column chromatography.

Table 1: Recommended Catalytic Systems for Cross-Coupling Reactions

| Reaction | Palladium Precursor | Ligand(s) | Base |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, K₂CO₃ |

| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ |

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.[8][19][20]

Mechanism Overview: The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product.[21]

This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[8][22][23]

Catalytic System: A common system involves PdCl₂(PPh₃)₂ as the palladium source and CuI as the co-catalyst in the presence of an amine base like triethylamine.[8]

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling the aryl bromide with an amine.[8][24][25] This reaction has largely replaced harsher traditional methods for synthesizing aryl amines.[24]

Key Considerations: The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields, especially with sterically hindered substrates.[8][26] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, plays a critical role in the catalytic cycle.[26]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The electron-withdrawing nitro and carboxylate groups significantly activate the bromine atom for nucleophilic aromatic substitution and enable its participation in a wide array of palladium-catalyzed cross-coupling reactions. Understanding the electronic and steric factors governing its reactivity allows for the rational design of synthetic routes to complex, high-value molecules. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to harness the full synthetic potential of this important intermediate.

References

- Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid. Benchchem.

- Technical Support Center: Catalyst Selection for Reactions Involving 2-Bromo-3-nitrobenzoic Acid. Benchchem.

- Application Notes and Protocols: Synthesis of 2-Bromo-3-nitrobenzoic Acid. Benchchem.

- METHYL this compound synthesis. ChemicalBook.

- Substituent Effects in Electrophilic Substitutions. OpenStax.

- Technical Support Center: Synthesis of 2-Bromo-3-nitrobenzoic Acid. Benchchem.

- Methyl this compound. Chem-Impex.

- Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts.

- The nitro group directs electrophilic aromatic substitution to th... Study Prep in Pearson+.

- The Ortho Effect of benzoic acids.

- Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. Benchchem.

- This compound. Benchchem.

- Activating and Deactivating Groups In Electrophilic Aromatic Substitution.

- Buchwald–Hartwig amination. Wikipedia.

- DFT Study of Electronic Transfer Properties of Carboxyl and Nitro Substituted Benzene. AIP Publishing.

- Ortho effect. A to Z Chemistry.

- Ortho effect. Wikipedia.

- Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing.

- Heck reaction. Wikipedia.

- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Buchwald-Hartwig Amination. Chemistry LibreTexts.

- Ortho Effect. BYJU'S.

- Methyl 2-bromomethyl-3-nitrobenzoate. ChemicalBook.

- Heck Reaction. Organic Chemistry Portal.

- Preparation of sec and tert amines by Buchwald-Hartwig Amination.

- Nucleophilic aromatic substitution. Wikipedia.

- Suzuki reaction. Wikipedia.

- What is the synthesis of methyl 3-nitrobenzoate?. Quora.

- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Echemi.

- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.

- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.

- Sonogashira coupling. Wikipedia.

- Suzuki Coupling. Organic Chemistry Portal.

- Sonogashira Coupling. Organic Chemistry Portal.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Heck Reaction. Chemistry LibreTexts.

- Sonogashira Coupling. Chemistry LibreTexts.

- Nucleophilic Aromatic Substitution. OpenStax.

- Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Organic Chemistry Portal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Ortho Effect of benzoic acids [ns1.almerja.com]

- 10. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]

- 11. Ortho effect - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 15. METHYL this compound synthesis - chemicalbook [chemicalbook.com]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Heck reaction - Wikipedia [en.wikipedia.org]

- 20. Heck Reaction [organic-chemistry.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 23. Sonogashira Coupling [organic-chemistry.org]

- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 25. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 26. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

Methodological & Application

Synthesis of 2-Bromo-3-nitrobenzoate from 2-bromobenzoic acid

An Application Note for the Regioselective Synthesis of 2-Bromo-3-nitrobenzoate from 2-Bromobenzoic Acid

Authored by: A Senior Application Scientist

Introduction

2-Bromo-3-nitrobenzoic acid and its ester derivatives are valuable intermediates in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The strategic placement of the bromo, nitro, and carboxyl groups on the aromatic ring provides multiple reactive handles for further chemical transformations, such as cross-coupling reactions, nucleophilic aromatic substitutions, and reductions.[2]

This document provides a detailed protocol for the synthesis of 2-bromo-3-nitrobenzoic acid via the electrophilic nitration of 2-bromobenzoic acid. It delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental procedure, outlines critical safety considerations, and provides guidance for troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood method for preparing this key synthetic building block.

Scientific Rationale & Mechanistic Insights

The synthesis hinges on the principles of electrophilic aromatic substitution (SEAr), a cornerstone of aromatic chemistry.[3] The core of the reaction involves the attack of an electron-rich aromatic ring on a potent electrophile, in this case, the nitronium ion (NO₂⁺).

Generation of the Electrophile: The Nitronium Ion

The nitronium ion is generated in situ through the reaction of two strong acids, concentrated nitric acid and concentrated sulfuric acid.[4] Sulfuric acid, being the stronger of the two, protonates nitric acid. This is followed by the loss of a water molecule to form the highly electrophilic nitronium ion.[4][5]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Regioselectivity: The Directing Effects of Substituents

The critical challenge in this synthesis is controlling the position of the incoming nitro group on the 2-bromobenzoic acid ring. The regiochemical outcome is dictated by the electronic effects of the two existing substituents:

-

Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing nature.

-

Bromine (-Br): This halogen is deactivating overall (inductive effect) but is an ortho, para-director due to resonance effects.

The nitration of 2-bromobenzoic acid results in a mixture of isomers. The incoming electrophile is directed by the combined influence of both groups. The carboxylic acid directs the nitro group to the meta positions (C3 and C5), while the bromine directs it to its ortho (C3) and para (C6) positions. The desired 2-bromo-3-nitrobenzoic acid is formed when nitration occurs at the C3 position, which is meta to the carboxylic acid and ortho to the bromine. However, a significant byproduct, 2-bromo-5-nitrobenzoic acid, is often formed due to nitration at the other meta-position relative to the carboxyl group.[6][7] Careful control of reaction conditions is paramount to influence the isomeric ratio and facilitate the isolation of the desired product.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the primary product is presented in Table 1.

| Property | 2-Bromobenzoic Acid | 2-Bromo-3-nitrobenzoic Acid |

| CAS Number | 88-65-3 | 573-54-6[1] |

| Molecular Formula | C₇H₅BrO₂ | C₇H₄BrNO₄[1] |

| Molecular Weight | 201.02 g/mol | 246.02 g/mol [1] |

| Appearance | White to off-white crystalline powder | Light yellow to yellow crystalline solid/powder[1] |

| Melting Point | 147-150 °C[8] | 184-186 °C[1] |

Detailed Experimental Protocol

This protocol details the nitration of 2-bromobenzoic acid. For many subsequent synthetic steps, conversion to the methyl ester (methyl this compound) is advantageous; therefore, a procedure for this esterification is also included.

Part 1: Synthesis of 2-Bromo-3-nitrobenzoic Acid

Materials:

-

2-Bromobenzoic acid

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Concentrated nitric acid (HNO₃, 70%)

-

Crushed ice

-

Distilled water

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter flask

-

Beakers

Procedure:

-

Prepare the Nitrating Mixture: In a clean, dry flask, carefully and slowly add 20 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid while cooling the mixture in an ice bath. Swirl gently to mix. Keep this mixture cold until use.

-

Prepare the Substrate Solution: In a separate round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 2-bromobenzoic acid. Place the flask in an ice bath and slowly add 40 mL of concentrated sulfuric acid. Stir the mixture until the solid is completely dissolved.

-

Nitration Reaction: While maintaining the temperature of the 2-bromobenzoic acid solution below 10 °C, slowly add the cold nitrating mixture dropwise from the dropping funnel over 30-45 minutes. Crucial: The reaction is highly exothermic. Monitor the temperature closely and adjust the addition rate to prevent it from exceeding 15 °C.[1]

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the reaction to slowly warm to room temperature, stirring for another 1-2 hours.[1]

-

Work-up and Isolation: Carefully and slowly pour the reaction mixture over a large volume of crushed ice (approx. 400 g) in a large beaker with vigorous stirring. A precipitate of the crude product will form.[1]

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold distilled water until the washings are neutral to pH paper. This removes residual acids.[1]

-

Drying: Dry the crude product, which is a mixture of isomers, in a desiccator or a vacuum oven at low heat.

Part 2: Purification by Recrystallization

The crude product can be purified by recrystallization from an ethanol/water mixture to isolate the desired 2-bromo-3-nitrobenzoic acid.[1] The separation from the 2-bromo-5-nitro isomer can be challenging and may require fractional crystallization.

Part 3: Optional Esterification to Methyl this compound

Materials:

-

Crude or purified 2-bromo-3-nitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend the dried 2-bromo-3-nitrobenzoic acid (e.g., 10.0 g) in methanol (100 mL).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2 mL) to the suspension.

-

Reflux: Heat the mixture to reflux using a heating mantle and reflux condenser for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Solvent Removal: After cooling, remove the excess methanol using a rotary evaporator.

-

Work-up: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl this compound.[9]

-

Purification: The crude ester can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[9]

Visualized Workflows

The following diagrams illustrate the key processes described in this protocol.

Caption: General workflow for the synthesis and purification of 2-Bromo-3-nitrobenzoic acid.

Caption: Mechanism of electrophilic aromatic nitration.

Safety Precautions: A Critical Overview

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols.[10] The combination of strong oxidizing agents and organic materials at elevated temperatures can lead to runaway reactions.[11][12]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves when handling concentrated acids.[10][13]

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive and toxic fumes (e.g., NOx gases).[10][14]

-

Corrosive and Oxidizing Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact.[13] They are also strong oxidizers and can react violently with combustible materials.[14]

-

Exothermic Reaction: The reaction is highly exothermic. Strict temperature control is essential. Use an ice bath and slow, controlled addition of reagents. A runaway reaction can lead to vigorous decomposition and potential explosion.

-

Spill Response: Have appropriate spill kits (e.g., sodium bicarbonate or other acid neutralizers) readily available. In case of a large spill, evacuate the area and follow institutional emergency procedures.[14]

-

First Aid:

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low or No Yield | Inefficient nitration due to dilute acids. | Ensure the use of concentrated nitric and sulfuric acids to generate a sufficient concentration of the nitronium ion.[7] |

| Reaction temperature was too low. | While initial cooling is critical, ensure the reaction is allowed to proceed at room temperature for a sufficient time to go to completion. | |

| Formation of Multiple Isomers | Inherent directing effects of -Br and -COOH groups. | This is expected. The focus should be on optimizing the separation and purification of the desired 2,3-isomer from the major 2,5-isomer via fractional crystallization or chromatography of the ester derivative.[7] |

| Formation of Dinitrated Byproducts | Reaction conditions are too harsh (high temperature, excess nitrating agent). | Maintain a low reaction temperature (below 15°C) during the addition phase. Use a stoichiometric or slight excess of the nitrating agent, not a large excess.[7] |

| Product Fails to Precipitate | Insufficient ice used for quenching or product is soluble in the acidic solution. | Pour the reaction mixture into a very large volume of ice/water slurry to ensure complete precipitation. |

References

-

EAS:Nitration Mechanism Explained: Definition, Examples, Practice & Video Lessons. (2022). Pearson. Available at: [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Available at: [Link]

-

Nitration reaction safety. (2024). YouTube. Available at: [Link]

-

Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia. Available at: [Link]

-

Notes on Electrophilic Substitution Mechanism in Nitration. (n.d.). Unacademy. Available at: [Link]

-

Video: Electrophilic Aromatic Substitution: Nitration of Benzene. (2025). JoVE. Available at: [Link]

-

Electrophilic aromatic substitution. (n.d.). Wikipedia. Available at: [Link]

-

Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. Available at: [Link]

-

Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). Organic Process Research & Development. Available at: [Link]

-

SAFE USE OF NITRIC ACID. (n.d.). University of California, Riverside Environmental Health & Safety. Available at: [Link]

-

Preparation of 2-bromobenzoic acid. (n.d.). PrepChem.com. Available at: [Link]

-

2-Bromo-3-nitrobenzoic acid. (n.d.). Chemsrc.com. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]

- 5. EAS:Nitration Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. METHYL this compound synthesis - chemicalbook [chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ehs.com [ehs.com]

- 14. ehs.ucr.edu [ehs.ucr.edu]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 2-Bromo-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide for utilizing methyl 2-bromo-3-nitrobenzoate in palladium-catalyzed cross-coupling reactions. This versatile building block, featuring distinct electronic and steric properties, offers a valuable entry point for the synthesis of complex aromatic systems relevant to pharmaceutical and materials science research. This document moves beyond standard procedures to explain the underlying principles and rationale for experimental design, ensuring robust and reproducible outcomes.

Strategic Considerations for this compound

Methyl this compound presents unique challenges and opportunities in cross-coupling chemistry. A thorough understanding of its structural attributes is critical for successful reaction design.

-

Steric Hindrance: The bromine atom is situated in a sterically congested environment, flanked by the nitro and methyl ester groups.[1] This steric impediment can hinder the oxidative addition step in the catalytic cycle, often necessitating the use of bulky, electron-rich phosphine ligands to promote efficient catalyst-substrate interaction.[1]

-

Electronic Effects: The potent electron-withdrawing nature of both the nitro and carboxylate groups significantly influences the electronic landscape of the aryl bromide.[1] This electronic pull can modulate the reactivity of the C-Br bond, a factor that must be considered when selecting the appropriate catalyst system and reaction conditions.

-

Subsequent Transformations: The nitro group is a versatile functional handle that can be readily reduced to an amine, providing a pathway for further molecular diversification.[1] This dual functionality allows for sequential and regioselective modifications, a key advantage in the synthesis of complex target molecules.[2]

Core Cross-Coupling Methodologies

A variety of palladium-catalyzed cross-coupling reactions can be successfully employed to functionalize this compound. The choice of reaction will depend on the desired carbon-carbon or carbon-heteroatom bond to be formed. The most prevalent and effective methods include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1]

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures, which are common motifs in pharmaceutical compounds.[3][4][5]

The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3][4] For sterically hindered substrates like this compound, the selection of a bulky ligand is crucial to facilitate the oxidative addition and reductive elimination steps.

Materials:

-

Methyl this compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

-

Bulky phosphine ligand (e.g., SPhos, XPhos) (2-4 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Dioxane, Toluene)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

-

Add methyl this compound and the arylboronic acid to the flask.

-

Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1 M.

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective sources for in-situ generation of the active Pd(0) catalyst. |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination for sterically hindered substrates. |

| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases that facilitate the transmetalation step. |

| Solvent | Dioxane, Toluene, THF | Anhydrous, degassed aprotic solvents are crucial to prevent catalyst deactivation and side reactions. |

| Temperature | 80-120 °C | Sufficient thermal energy is often required to overcome the activation barrier for sterically hindered substrates. |

Heck Reaction: For C-C Bond Formation with Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[6][7]

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by coordination and migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[6]

Materials:

-

Methyl this compound (1.0 equiv)

-

Alkene (1.2-2.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (4-10 mol%)

-

Base (e.g., Et₃N, K₂CO₃) (1.5-2.5 equiv)

-

Anhydrous solvent (e.g., DMF, Acetonitrile)

-

Reaction vessel (e.g., sealed tube, Schlenk flask)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve methyl this compound, the alkene, the palladium catalyst, and the ligand in the anhydrous solvent.

-

Add the base to the mixture.

-

Seal the vessel and heat the reaction to the desired temperature (typically 100-140 °C).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.

-

Purify the residue by column chromatography.

| Parameter | Recommended Condition | Rationale |

| Palladium Precursor | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Standard and effective catalysts for Heck reactions.[1] |

| Ligand | PPh₃, P(o-tolyl)₃ | Common phosphine ligands that stabilize the palladium catalyst. |

| Base | Et₃N, K₂CO₃ | An amine base like triethylamine is frequently used; inorganic bases can also be effective.[1] |

| Solvent | DMF, Acetonitrile, Dioxane | Polar aprotic solvents are generally used to facilitate the reaction. |

| Temperature | 100-140 °C | Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive substrates. |

Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.[8][9]

This reaction involves a dual catalytic cycle with both palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[8]

Materials:

-

Methyl this compound (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (1-3 mol%)

-

Copper(I) iodide (CuI) (2-5 mol%)

-

Base (e.g., Et₃N, Diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and methyl this compound.

-

Add the anhydrous solvent, followed by the base and the terminal alkyne.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic layer with saturated aqueous NH₄Cl to remove copper salts, then with brine.

-

Dry the organic phase, filter, and concentrate.

-

Purify the product by column chromatography.

| Parameter | Recommended Condition | Rationale |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Common and effective catalysts for Sonogashira coupling.[1] |

| Copper Co-catalyst | CuI (2-5 mol%) | Activates the alkyne for transmetalation. |

| Base | Et₃N, Diisopropylamine | Acts as both a base and a solvent in some cases. |

| Solvent | THF, DMF | Anhydrous conditions are crucial for this reaction. |

| Temperature | Room Temperature to 60 °C | The reaction is often efficient at or near room temperature. |

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides.[10][11]

The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[10][12]

Materials:

-

Methyl this compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

-

Bulky phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)

-

Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.0 equiv)

-

Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, ligand, and base.

-

Add methyl this compound and the solvent.

-

Add the amine to the mixture.

-

Seal the tube and heat the reaction to the desired temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.

| Parameter | Recommended Condition | Rationale |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Effective precursors for generating the active Pd(0) catalyst. |

| Ligand | XPhos, RuPhos, SPhos | Bulky, electron-rich biaryl phosphine ligands are essential for this transformation, especially with challenging substrates. |

| Base | NaOt-Bu, K₃PO₄, LiHMDS | A strong, non-nucleophilic base is required for the deprotonation of the amine. |

| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are necessary to prevent side reactions. |

| Temperature | 80-110 °C | Elevated temperatures are generally required to facilitate the reaction. |

Troubleshooting and Optimization

-

Low Yields: If low yields are observed, consider increasing the catalyst and ligand loading, using a more electron-rich and bulky ligand, or employing a stronger base. Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under a positive pressure of inert gas.

-

Side Reactions: The nitro group can be sensitive to certain reaction conditions. In cases of undesired side reactions involving the nitro group, milder bases and lower reaction temperatures should be explored.

-

Hydrodehalogenation: The reduction of the C-Br bond can be a competing side reaction. The choice of ligand and base can influence the extent of this side reaction.

Safety Precautions

-

Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

-

Many of the solvents used are flammable and should be handled with care.

-

Reactions under pressure should be conducted behind a blast shield.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

Methyl this compound is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system, ligand, base, and reaction conditions, a wide array of functionalized aromatic compounds can be synthesized. These application notes provide a solid foundation for researchers to successfully employ this building block in their synthetic endeavors, paving the way for the discovery of novel molecules with potential applications in drug development and materials science.

References

- BenchChem. (2025). Technical Support Center: Catalyst Selection for Reactions Involving 2-Bromo-3-nitrobenzoic Acid.

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.

- BenchChem. (n.d.).

- Wikipedia. (n.d.).

- Wikipedia. (n.d.). Heck reaction.

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- Chemistry LibreTexts. (2023).

- BenchChem. (2025). Alternative greener synthetic routes for 2-Bromo-3-nitrobenzoic acid.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- ACS GCI Pharmaceutical Roundtable. (2026).

- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

- Wikipedia. (n.d.). Suzuki reaction.

- PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.

- Wikipedia. (n.d.). Sonogashira coupling.

- Chemistry LibreTexts. (2023).

- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Royal Society of Chemistry. (2020).

- OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

- Chemistry LibreTexts. (2023). Heck Reaction.

- National Institutes of Health. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Organic Chemistry Portal. (2011).

- MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nobelprize.org [nobelprize.org]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Heck Reaction [organic-chemistry.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols: Fischer Esterification of 2-Bromo-3-nitrobenzoic Acid

For: Researchers, scientists, and drug development professionals

Introduction

2-Bromo-3-nitrobenzoic acid is a valuable and highly functionalized aromatic compound that serves as a critical building block in the synthesis of a variety of organic molecules, particularly in the development of pharmaceuticals and materials science.[1] Its structure, featuring a carboxylic acid, a bromine atom, and a nitro group, allows for a diverse range of chemical modifications. The bromine atom is suitable for palladium-catalyzed cross-coupling reactions, the nitro group can be reduced to an amine for further functionalization, and the carboxylic acid group provides a direct route to esters, amides, and other derivatives.[1]

This document provides a detailed guide to the Fischer esterification of 2-Bromo-3-nitrobenzoic acid, a fundamental reaction for converting the carboxylic acid moiety into an ester. This transformation is often a crucial first step in more complex synthetic pathways. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and discuss essential techniques for purification and characterization of the resulting ester, such as methyl 2-bromo-3-nitrobenzoate.

Reaction Mechanism and Scientific Rationale

The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction.[2] The overall transformation involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, to produce an ester and water.[2][3] The reaction is reversible, and its equilibrium nature necessitates specific strategies to drive it towards the desired product.[2][3][4]

The Role of the Acid Catalyst

Concentrated sulfuric acid serves two primary functions in the Fischer esterification:

-

Catalyst: It protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2][5][6] This "activation" makes the carbonyl group more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[2][6]

-

Dehydrating Agent: Sulfuric acid sequesters the water produced during the reaction.[7][8][9] According to Le Châtelier's principle, removing a product shifts the equilibrium towards the formation of more products, thereby increasing the yield of the ester.[3][10]

The stepwise mechanism for the Fischer esterification is as follows:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of 2-bromo-3-nitrobenzoic acid.[2][11]

-

Nucleophilic attack by the alcohol: The alcohol (e.g., methanol) attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.[2][11]

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2][4]

-

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2][11]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[2]

Substituent Effects

The presence of the electron-withdrawing nitro group and the bromine atom on the aromatic ring of 2-bromo-3-nitrobenzoic acid can influence the reaction rate. Electron-withdrawing groups can slightly decrease the nucleophilicity of the carbonyl oxygen, but the primary driver of the reaction is the acid-catalyzed activation of the carbonyl group.

Experimental Protocol

This protocol details the synthesis of methyl this compound. The principles can be adapted for other primary or secondary alcohols, although reaction times and temperatures may require optimization.[12][13]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromo-3-nitrobenzoic acid | >98% | LBAO Chemicals or equivalent | |

| Methanol | Anhydrous | Fisher Scientific or equivalent | Use of anhydrous alcohol is recommended to favor the forward reaction. |

| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | Sigma-Aldrich or equivalent | Handle with extreme caution in a fume hood.[14][15] |

| Ethyl Acetate | ACS Grade | For extraction. | |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | For neutralization. | ||

| Saturated Sodium Chloride (NaCl) Solution (Brine) | For washing. | ||

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | For drying the organic phase. |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Glassware for column chromatography (optional)

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

-

Fume Hood: All manipulations involving concentrated sulfuric acid and volatile organic solvents should be performed in a well-ventilated fume hood.

-

Handling of Reagents: 2-Bromo-3-nitrobenzoic acid is an irritant.[18] Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[14][15] Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14][15]

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask, add 2-bromo-3-nitrobenzoic acid (e.g., 5.0 g, 20.3 mmol).

-

Add an excess of methanol (e.g., 50 mL). Using a large excess of the alcohol helps to drive the equilibrium towards the product.[3]

-

Carefully and slowly add concentrated sulfuric acid (e.g., 1.0 mL) to the stirred solution. The addition is exothermic, so it should be done cautiously.

-

-

Reflux:

-

Attach a reflux condenser to the round-bottom flask.

-

Heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle and stir for 2-4 hours.[19]

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a separatory funnel containing 100 mL of cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers.

-

Wash the combined organic phase sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.[3][19]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification and Isolation:

Characterization of Methyl this compound

The identity and purity of the synthesized methyl this compound can be confirmed using various analytical techniques.

| Technique | Expected Results |

| Appearance | Light yellow to yellow crystalline powder.[18] |

| Melting Point | 184–186 °C (for the starting acid).[18] The ester will have a different melting point. |

| ¹H NMR | The spectrum should show a singlet for the methyl ester protons (~3.9 ppm) and aromatic protons in the expected regions with appropriate splitting patterns. |

| ¹³C NMR | The spectrum should show a peak for the ester carbonyl carbon (~165 ppm), the methyl carbon (~53 ppm), and the aromatic carbons. |

| IR Spectroscopy | A strong absorption band for the ester carbonyl (C=O) stretch should be present around 1720-1740 cm⁻¹. The characteristic C-O stretch of the ester will also be visible. The broad O-H stretch of the carboxylic acid starting material should be absent. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of methyl this compound (260.04 g/mol ).[23] |

Visualizing the Workflow

The following diagram illustrates the key stages of the Fischer esterification protocol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. studylib.net [studylib.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

- 8. homework.study.com [homework.study.com]

- 9. reddit.com [reddit.com]

- 10. athabascau.ca [athabascau.ca]

- 11. homework.study.com [homework.study.com]

- 12. researchgate.net [researchgate.net]

- 13. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]

- 14. westlake.com [westlake.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. lbaochemicals.com [lbaochemicals.com]

- 19. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 22. researchgate.net [researchgate.net]

- 23. chemimpex.com [chemimpex.com]

Precision Synthesis of Lenalidomide: The Pivotal Role of Methyl 2-bromomethyl-3-nitrobenzoate

Content Type: Advanced Application Note & Protocol Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

Lenalidomide (Revlimid®), a potent immunomodulatory imide drug (IMiD), relies on a specific isoindolinone core structure. The construction of this core is contingent upon the intermediate methyl 2-bromomethyl-3-nitrobenzoate . This application note dissects the utility of this intermediate, providing a validated protocol for its synthesis and subsequent conversion to Lenalidomide. We analyze the mechanistic "handoff" where the benzylic bromide facilitates a cascade alkylation-cyclization sequence, a critical step that differentiates Lenalidomide’s synthesis from its predecessor, Thalidomide.

Strategic Analysis: The Intermediate as a "Lynchpin"

In the retrosynthetic analysis of Lenalidomide, methyl 2-bromomethyl-3-nitrobenzoate serves as a bifunctional electrophile. Its design is elegant in its duality:

-

The Benzylic Bromide: A highly reactive site for SN2 nucleophilic attack by the glutamine-derived amine.

-

The Methyl Ester: Positioned ortho to the bromide, it traps the newly alkylated amine via intramolecular aminolysis, forming the lactam ring of the isoindolinone system.

This "one-pot" cyclization potential reduces step count and avoids harsh condensing agents required for traditional phthalimide formation.

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the central role of the bromomethyl intermediate.

Detailed Experimental Protocols

Module A: Synthesis of Methyl 2-bromomethyl-3-nitrobenzoate

Objective: Selective monobromination of the benzylic position via Wohl-Ziegler reaction.

Reagents:

-

Methyl 2-methyl-3-nitrobenzoate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)

-

AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide

-

Solvent: Chlorobenzene (Preferred for higher boiling point/safety) or Acetonitrile. Note: CCl4 is traditional but avoided due to toxicity.